molecular formula C8H18Cl3N2O5PS B7519207 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane

1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane

Cat. No.: B7519207
M. Wt: 391.6 g/mol
InChI Key: CQSWKYHEVRSLLH-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane involves multiple steps and specific reaction conditions. The synthetic routes typically include the chlorination of ethane derivatives followed by phosphorylation and sulfamoylation reactions. Industrial production methods may vary, but they generally involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane can be compared with other similar compounds, such as:

    1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): Known for its use as an insecticide and its environmental impact.

    1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar properties.

    1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another related compound with similar chemical structure and properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

1,1,1-trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Cl3N2O5PS/c1-5-17-19(14,18-6-2)7(8(9,10)11)12-20(15,16)13(3)4/h7,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSWKYHEVRSLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)N(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl3N2O5PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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